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Compound of Interest

Compound Name: IACS-15414

Cat. No.: B10856844

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of IACS-15414, a
potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing
phosphatase 2 (SHP2), with other investigational SHP2 inhibitors. The data presented herein is
compiled from publicly available preclinical research to facilitate an objective evaluation of
these potential anti-cancer agents.

Executive Summary

IACS-15414 is a highly selective inhibitor of SHP2, a non-receptor protein tyrosine
phosphatase that plays a critical role in the RAS-mitogen-activated protein kinase (MAPK)
signaling pathway.[1][2][3][4] Dysregulation of this pathway is a key driver in various human
cancers. IACS-15414 has demonstrated potent suppression of MAPK pathway signaling and
anti-tumor efficacy in preclinical models of cancers with activating mutations in receptor
tyrosine kinases (RTKs) and KRAS.[1][4] This guide compares the biochemical and cellular
potency, as well as the in vivo efficacy of IACS-15414 with other notable SHP2 inhibitors in
clinical development, including TNO155 and RMC-4630.

Data Presentation

The following tables summarize the quantitative data for IACS-15414 and its comparators.

Table 1: Biochemical and Cellular Potency of SHP2 Inhibitors
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Biochemical Cellular IC50

Compound Cell Line Assay Type
IC50 (nM) (nM)
IACS-15414 122[5] MV-4-11 (AML) 3.5[6] Anti-proliferation
0.13[6]
KYSE-520 o
TNO155 11[7][8] 8[9] PERK Inhibition
(Esophageal)
KYSE-520 Anti-proliferation
100[9]
(Esophageal) (5-day)
NCI-H3255 _ _ _
< 1500[10] Anti-proliferation
(NSCLC)
HCC827
< 1500[10] Anti-proliferation
(NSCLC)
PC9 (NSCLC) < 1500[10] Anti-proliferation
RMC-4630 _
0.58[11] Calu-1 (NSCLC) 7[11] PERK Inhibition
(RMC-4550)

Note: There are discrepancies in the reported biochemical IC50 values for IACS-15414. One
source reports 122 nM[5], while another reports 0.13 nM for a compound referred to as "C6",
which is believed to be IACS-15414[6]. RMC-4550 is a potent SHP2 inhibitor from the same
development program as RMC-4630 and is used here as a surrogate for its preclinical activity.
[11]

Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.chemsrc.com/en/cas/2411321-29-2_1696899.html
https://www.researchgate.net/publication/355226053_Discovery_of_6-3S4S-4-Amino-3-methyl-2-oxa-8-azaspiro45decan-8-yl-3-23-dichlorophenyl-2-methyl-34-dihydropyrimidin-4-one_IACS-15414_a_Potent_and_Orally_Bioavailable_SHP2_Inhibitor
https://www.researchgate.net/publication/355226053_Discovery_of_6-3S4S-4-Amino-3-methyl-2-oxa-8-azaspiro45decan-8-yl-3-23-dichlorophenyl-2-methyl-34-dihydropyrimidin-4-one_IACS-15414_a_Potent_and_Orally_Bioavailable_SHP2_Inhibitor
https://www.bioworld.com/articles/677416-novartis-presents-preclinical-data-for-tno-155?v=preview
https://www.bocsci.com/blog/the-research-progress-in-shp2-and-the-inhibitors/
https://www.medchemexpress.com/literature/tno155-is-an-orally-active-wt-shp2-inhibitor-with-antineoplastic-activity.html
https://www.medchemexpress.com/literature/tno155-is-an-orally-active-wt-shp2-inhibitor-with-antineoplastic-activity.html
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://www.biorxiv.org/content/10.1101/188730v1.full.pdf
https://www.biorxiv.org/content/10.1101/188730v1.full.pdf
https://www.benchchem.com/product/b10856844?utm_src=pdf-body
https://www.chemsrc.com/en/cas/2411321-29-2_1696899.html
https://www.benchchem.com/product/b10856844?utm_src=pdf-body
https://www.researchgate.net/publication/355226053_Discovery_of_6-3S4S-4-Amino-3-methyl-2-oxa-8-azaspiro45decan-8-yl-3-23-dichlorophenyl-2-methyl-34-dihydropyrimidin-4-one_IACS-15414_a_Potent_and_Orally_Bioavailable_SHP2_Inhibitor
https://www.biorxiv.org/content/10.1101/188730v1.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Xenograft . Tumor Growth
Compound Cancer Type Dosing .
Model Inhibition (TGI)

Acute Myeloid
IACS-15414 ) MV-4-11[6] 30 mg/kg, oral 69.5%][6]
Leukemia (AML)

Pancreatic, MIA PaCa-2, B Significant anti-
Not specified )
Esophageal KYSE-520[2] tumor efficacy[2]
) Moderate
Neuroblastoma 20 mg/kg, twice ]
TNO155 Kelly[12] ) response (single
(ALK-mutant) daily
agent)[12]
) Moderate tumor
Colorectal 20 mg/kg, twice
HT-29[10] ) growth
(BRAF V600E) daily .
inhibition[10]
Showed
NSCLC (KRAS B N preliminary
RMC-4630 Not specified Not specified o
G12C) clinical
activity[13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental
workflow for validating the on-target activity of SHP2 inhibitors.
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Figure 1. Simplified diagram of the SHP2-mediated MAPK signaling pathway and the inhibitory
action of IACS-15414.
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Figure 2. General experimental workflow for validating the on-target activity of a SHP2 inhibitor
like IACS-15414.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability/Anti-Proliferation Assay (MTT Assay)

o Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000
cells per well and allowed to adhere overnight.
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Compound Treatment: Cells are treated with a serial dilution of the SHP2 inhibitor (e.g.,
IACS-15414) or vehicle control (DMSO) for 72 hours.

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is
added to each well and incubated for 2-4 hours at 37°C.

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the
formazan crystals.

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The
IC50 value is calculated using non-linear regression analysis.

Western Blot for Phospho-ERK (p-ERK)

Cell Lysis: Cancer cells are treated with the SHP2 inhibitor for a specified time, then lysed in
RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and
transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies
against phospho-ERK (p-ERK1/2) and total ERK1/2, followed by incubation with HRP-
conjugated secondary antibodies.

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection
system.

Analysis: The band intensities are quantified, and the p-ERK levels are normalized to total
ERK levels to determine the extent of target engagement.

In Vivo Xenograft Tumor Growth Inhibition Study

Cell Implantation: Human cancer cells (e.g., 5 x 10”6 cells) are subcutaneously injected into
the flank of immunocompromised mice (e.g., nude or SCID mice).
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e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mms).

e Randomization and Treatment: Mice are randomized into vehicle control and treatment
groups. The SHP2 inhibitor is administered orally at a specified dose and schedule.

e Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using
calipers, and body weight is monitored as a measure of toxicity.

» Efficacy Endpoint: The study is terminated when tumors in the control group reach a
predetermined size.

» Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the
mean tumor volume between the treated and vehicle control groups.

Conclusion

IACS-15414 is a potent SHP2 inhibitor with demonstrated on-target activity in cancer cells,
leading to the suppression of the MAPK signaling pathway and significant anti-tumor efficacy in
preclinical models. The comparative data presented in this guide suggest that IACS-15414 has
a potency profile that is competitive with other SHP2 inhibitors in clinical development, such as
TNO155 and RMC-4630. Further preclinical and clinical investigations are warranted to fully
elucidate the therapeutic potential of IACS-15414 in the treatment of SHP2-dependent
cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34643390/
https://pubmed.ncbi.nlm.nih.gov/34643390/
https://pubmed.ncbi.nlm.nih.gov/34643390/
https://www.chemsrc.com/en/cas/2411321-29-2_1696899.html
https://www.researchgate.net/publication/355226053_Discovery_of_6-3S4S-4-Amino-3-methyl-2-oxa-8-azaspiro45decan-8-yl-3-23-dichlorophenyl-2-methyl-34-dihydropyrimidin-4-one_IACS-15414_a_Potent_and_Orally_Bioavailable_SHP2_Inhibitor
https://www.bioworld.com/articles/677416-novartis-presents-preclinical-data-for-tno-155?v=preview
https://www.bocsci.com/blog/the-research-progress-in-shp2-and-the-inhibitors/
https://www.medchemexpress.com/literature/tno155-is-an-orally-active-wt-shp2-inhibitor-with-antineoplastic-activity.html
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://www.biorxiv.org/content/10.1101/188730v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10752212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10752212/
https://aacrjournals.org/cancerres/article/81/13_Supplement/LB054/669947/Abstract-LB054-Confirmation-of-target-inhibition
https://www.benchchem.com/product/b10856844#validation-of-iacs-15414-on-target-activity-in-cancer-cells
https://www.benchchem.com/product/b10856844#validation-of-iacs-15414-on-target-activity-in-cancer-cells
https://www.benchchem.com/product/b10856844#validation-of-iacs-15414-on-target-activity-in-cancer-cells
https://www.benchchem.com/product/b10856844#validation-of-iacs-15414-on-target-activity-in-cancer-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856844?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

